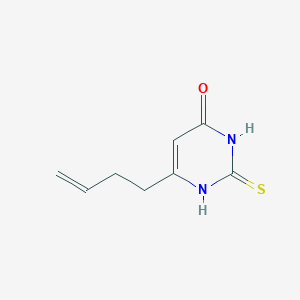

6-(but-3-en-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

CAS No.: 54069-88-4

Cat. No.: VC3145520

Molecular Formula: C8H10N2OS

Molecular Weight: 182.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54069-88-4 |

|---|---|

| Molecular Formula | C8H10N2OS |

| Molecular Weight | 182.25 g/mol |

| IUPAC Name | 6-but-3-enyl-2-sulfanylidene-1H-pyrimidin-4-one |

| Standard InChI | InChI=1S/C8H10N2OS/c1-2-3-4-6-5-7(11)10-8(12)9-6/h2,5H,1,3-4H2,(H2,9,10,11,12) |

| Standard InChI Key | MZJMQJCXWUHGBS-UHFFFAOYSA-N |

| SMILES | C=CCCC1=CC(=O)NC(=S)N1 |

| Canonical SMILES | C=CCCC1=CC(=O)NC(=S)N1 |

Introduction

Chemical Properties and Structure

Molecular Characteristics and Identification

6-(but-3-en-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one possesses distinct molecular characteristics that facilitate its identification and analysis in research settings. The compound has a molecular formula of C8H10N2OS and a precise molecular weight of 182.25 g/mol. These fundamental parameters are essential for analytical procedures and compound verification. For comprehensive chemical database integration, the compound is identified through multiple standardized descriptors including its InChI string (InChI=1S/C8H10N2OS/c1-2-3-4-6-5-7(11)10-8(12)9-6/h2,5H,1,3-4H2,(H2,9,10,11,12)) and InChIKey (MZJMQJCXWUHGBS-UHFFFAOYSA-N). These identifiers ensure unambiguous compound reference across chemical databases and research literature.

Structural Features and Bonding

The molecular structure of 6-(but-3-en-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one features a six-membered pyrimidine ring with several functional groups that define its chemical properties. The compound contains a carbonyl group (C=O) at position 4, a thioxo group (C=S) at position 2, and two nitrogen atoms in the heterocyclic ring. The but-3-en-1-yl substituent at position 6 introduces an alkene functional group into the molecule, characterized by a terminal double bond. This combination of functional groups creates a molecule with multiple reactive sites, potentially enabling diverse chemical transformations and interactions. The canonical SMILES notation (C=CCCC1=CC(=O)NC(=S)N1) provides a linear representation of this structure that can be computationally processed.

Comparative Analysis with Related Compounds

When compared to other dihydropyrimidin(thio)one derivatives, 6-(but-3-en-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one demonstrates distinctive structural characteristics. Table 1 presents a comparison with related compounds found in the literature:

This comparative analysis highlights the structural diversity within this compound class. Unlike 6-(2-thienyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one which contains a thienyl aromatic substituent, the but-3-en-1-yl variant features an aliphatic chain with terminal unsaturation . The presence of different substituents at position 6 and variations in other functional groups significantly influences the physicochemical properties and potential applications of these compounds.

Synthesis and Preparation Methods

Modern Synthetic Modifications

Recent advancements have introduced several modifications to the traditional Biginelli reaction to improve reaction efficiency and product diversity. The Atwal modification represents one such approach, where O,S-substituted isoureas are condensed with preformed unsaturated carbonyl compounds in a basic medium . This modification can improve the efficiency of synthesis, especially when working with sterically hindered aldehydes. Another notable approach involves one-pot sequential reactions. For instance, the Kornblum oxidation combined with the Biginelli reaction allows for in-situ generation of aldehydes from benzyl halides, which are subsequently converted to dihydropyrimidinones under microwave irradiation . These modified synthetic routes potentially offer more efficient pathways to synthesize compounds like 6-(but-3-en-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one with improved yields and purity.

This comparative analysis suggests that the 2-thioxo-2,3-dihydropyrimidin-4(1H)-one core structure present in the compound of interest has demonstrated biological relevance across several derivatives. The specific contribution of the but-3-en-1-yl substituent to biological activity remains an area requiring further investigation. The terminal unsaturation in this substituent may influence factors such as lipophilicity, membrane permeability, and molecular recognition, potentially affecting the compound's biological profile compared to related derivatives with different substituents at position 6.

Chemical Reactivity and Interactions

Functional Group Reactivity

The chemical reactivity of 6-(but-3-en-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is primarily determined by its functional groups. The thioxo (C=S) group at position 2 represents a key reactive site, capable of participating in nucleophilic substitution reactions and coordination with metal ions. The carbonyl (C=O) group at position 4 can undergo typical ketone reactions, including nucleophilic addition. The but-3-en-1-yl substituent introduces alkene chemistry into the molecule's reactivity profile, enabling additions across the double bond, oxidation reactions, and potential participation in coupling reactions. The N-H bonds in the heterocyclic ring allow for hydrogen bonding interactions and potential derivatization through N-alkylation reactions. This constellation of functional groups creates a versatile chemical entity with multiple reactive sites that can be exploited for diverse chemical transformations and applications.

Structure-Property Relationships

The structure of 6-(but-3-en-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one influences its physicochemical properties in several important ways. The presence of the thioxo group, rather than an oxo group, at position 2 affects the compound's hydrogen bonding capabilities, electronic distribution, and potentially its biological activity profile. The but-3-en-1-yl substituent contributes to the compound's lipophilicity, which may influence its solubility characteristics and membrane permeability in biological systems. Comparing this compound with related structures reveals how structural modifications affect key properties. For instance, compounds with aromatic substituents at position 6, such as 6-(2-thienyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, exhibit different electronic and steric properties than those with aliphatic substituents like the but-3-en-1-yl group . These structure-property relationships are crucial for understanding the compound's behavior in various chemical and biological contexts.

Analytical Characterization Methods

Chromatographic Methods

Current Research and Future Perspectives

Emerging Applications

The structural features of 6-(but-3-en-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one suggest potential for emerging applications beyond traditional contexts. The terminal alkene functionality provides a reactive handle for incorporation into polymeric materials through various polymerization techniques, potentially creating functional materials with the dihydropyrimidinone scaffold as a pendant group. In catalysis research, dihydropyrimidinone derivatives have shown potential as organocatalysts or ligands for metal catalysts, suggesting similar possibilities for this compound . The thioxo group may enable applications in coordination chemistry, forming complexes with various metal ions that could exhibit catalytic or biological activities. Additionally, the compound's potential in pharmaceutical research continues to evolve, as dihydropyrimidinone scaffolds have demonstrated diverse biological activities that warrant further exploration with this specific derivative . These emerging applications highlight the versatility and potential future directions for research involving this compound.

Future Research Directions

Future research involving 6-(but-3-en-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one could productively pursue several promising directions. Comprehensive structure-activity relationship studies comparing this compound with structurally related derivatives would provide valuable insights into the impact of the but-3-en-1-yl substituent on biological activity . Development of improved synthetic methodologies, potentially incorporating green chemistry principles such as catalytic approaches, solvent-free conditions, or continuous flow processes, could enhance the accessibility and sustainability of producing this compound . Investigation of potential applications in materials science, leveraging the terminal alkene functionality for polymerization or surface functionalization, represents another promising avenue. Additionally, computational studies to predict properties, reactivity, and potential biological targets could guide experimental efforts and accelerate discovery processes. These future directions collectively aim to expand understanding of this compound's potential and facilitate its application in diverse research contexts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume